2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide
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Overview
Description
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.3 g/mol . It is also known by its IUPAC name, 2-hydroxy-N-(2-methylbenzyl)ethanesulfonamide . This compound is typically used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 2-methylbenzylamine with ethylene oxide in the presence of a sulfonating agent . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide can be compared with similar compounds such as:
2-hydroxy-N-(phenylmethyl)ethane-1-sulfonamide: This compound lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.
2-hydroxy-N-(2-chlorophenyl)methyl]ethane-1-sulfonamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-N-[(2-methylphenyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-4-2-3-5-10(9)8-11-15(13,14)7-6-12/h2-5,11-12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTRDZRDQQCFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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